![molecular formula C20H16FN3O2 B2561881 5-(2-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775346-19-4](/img/structure/B2561881.png)
5-(2-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Hydrogenation Catalyst for Liquid Biofuel
This compound has garnered attention as an efficient hydrogenation catalyst for the conversion of 5-hydroxymethylfurfural (HMF) to a valuable liquid biofuel. Researchers have discovered that activated charcoal-dispersed Ru–Ir alloy nanoparticles (approximately 2.2 nm in size) exhibit remarkable selectivity and reusability. At a relatively low temperature of 120 °C, a remarkable 99% yield of 2,5-dimethylfuran (DMF) is achieved. The synergistic effect between the ruthenium (Ru) and iridium (Ir) species accelerates the reduction of substrate and intermediates, making this process highly efficient .
Monomer for Polymerization and Etherification
The compound serves as a crucial monomer for various industrially important processes. Specifically, it can be converted into 2,5-bis(hydroxymethyl)furan (BHF) through selective hydrogenation of the carbonyl group on HMF. BHF, in turn, plays a significant role in polymerization and etherification reactions, making it valuable for the synthesis of polymers and other materials .
Hydrogenolysis Catalyst for Liquid Biofuel Production
Another notable application involves the selective hydrogenolysis of HMF to produce liquid 2,5-dimethylfuran (DMF) biofuel. Researchers have explored CoSi-PS as a catalyst, achieving impressive results. At 170 °C and 1.5 MPa H2 for 4 hours, CoSi-PS achieves 100% conversion of HMF with 97.5% selectivity for DMF, surpassing most reported catalysts .
properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-17-9-5-4-8-15(17)12-23-10-11-24-19(20(23)26)16(13-25)18(22-24)14-6-2-1-3-7-14/h1-11,25H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCYUBNZHXTFLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2CO)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.